Jmv 390-1
CAS No.: 148473-36-3
VCID: VC21543607
Molecular Formula: C23H35N3O6
Molecular Weight: 449.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
JMV 390-1 is a potent metallopeptidase inhibitor known for its role in inhibiting the major neurotensin (NT) and neuromedin N (NN) degrading enzymes. This compound has been studied extensively for its potential analgesic effects and its ability to increase the recovery of endogenous NT and NN from biological tissues. Chemical Data Table
Biological ActivityJMV 390-1 acts as a full inhibitor of the major neurotensin and neuromedin N degrading enzymes, including endopeptidase 24.15, endopeptidase 24.11, leucine aminopeptidase, and endopeptidase 24.16. The IC50 values for these enzymes range from 31 to 58 nM . This inhibition leads to increased levels of NT and NN, which are involved in various physiological processes, including pain modulation. IC50 Values for Enzymes
Research FindingsResearch on JMV 390-1 has shown its potential for analgesic effects in various nociception assays . The compound's ability to inhibit NT and NN degrading enzymes suggests it could enhance the biological activity of these peptides, which are involved in pain regulation. Solubility and FormulationJMV 390-1 may dissolve in DMSO, and formulations for in vivo studies often involve mixing DMSO with other solvents like Tween 80 and saline to enhance solubility and bioavailability . For example, a common formulation is DMSO:Tween 80:Saline = 10:5:85 . Solubility Information
Storage and HandlingJMV 390-1 should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Solutions in solvents should be stored at -80°C for up to 6 months or at -20°C for up to 1 month . |
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CAS No. | 148473-36-3 | ||||||||||||||||||||||||||||||
Product Name | Jmv 390-1 | ||||||||||||||||||||||||||||||
Molecular Formula | C23H35N3O6 | ||||||||||||||||||||||||||||||
Molecular Weight | 449.5 g/mol | ||||||||||||||||||||||||||||||
IUPAC Name | (2S)-2-[[(2S,3S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | ||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C23H35N3O6/c1-5-15(4)20(22(29)24-18(23(30)31)11-14(2)3)25-21(28)17(13-19(27)26-32)12-16-9-7-6-8-10-16/h6-10,14-15,17-18,20,32H,5,11-13H2,1-4H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)/t15-,17+,18-,20-/m0/s1 | ||||||||||||||||||||||||||||||
Standard InChIKey | MWZOULASPWUGJJ-NFBUACBFSA-N | ||||||||||||||||||||||||||||||
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)CC(=O)NO | ||||||||||||||||||||||||||||||
SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO | ||||||||||||||||||||||||||||||
Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO | ||||||||||||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||||||||||||
Boiling Point | N/A | ||||||||||||||||||||||||||||||
Melting Point | N/A | ||||||||||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||||||||||||
Sequence | XIL (Modifications: X-1 = N-[(2R)-4-Hydroxyamino)-1,4-dioxo-2-(phenylmethyl)butyl]) | ||||||||||||||||||||||||||||||
Shelf Life | >3 years if stored properly | ||||||||||||||||||||||||||||||
Solubility | Soluble in DMSO | ||||||||||||||||||||||||||||||
Storage | -20°C | ||||||||||||||||||||||||||||||
Synonyms | JMV 390-1 JMV-390-1 N-(3-((hydroxyamino)carbonyl)-2-benzyl-1-oxoprolyl)-L-isoleucine-L-leucine |
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PubChem Compound | 5487524 | ||||||||||||||||||||||||||||||
Last Modified | Jul 19 2023 |
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